molecular formula C6H10O3 B2833042 trans-2-Methoxycyclobutane-1-carboxylic acid CAS No. 1403894-02-9

trans-2-Methoxycyclobutane-1-carboxylic acid

Cat. No.: B2833042
CAS No.: 1403894-02-9
M. Wt: 130.143
InChI Key: XNZZCIUDRKWFTF-RFZPGFLSSA-N
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Description

trans-2-Methoxycyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclobutane ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of trans-2-Methoxycyclobutane-1-carboxylic acid typically begins with cyclobutene derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Continuous Flow Reactors: Employing continuous flow techniques to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-Methoxycyclobutane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Methanol, ammonia, halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Ring Strain: Investigated for its unique ring strain properties, which are useful in understanding cyclobutane chemistry.

Biology

    Enzyme Inhibition Studies: Explored as a potential inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.

    Metabolic Pathway Analysis: Used in studies to understand metabolic pathways involving cyclobutane derivatives.

Industry

    Material Science: Investigated for its potential use in the development of new materials with unique mechanical properties.

Mechanism of Action

The mechanism by which trans-2-Methoxycyclobutane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    cis-2-Methoxycyclobutane-1-carboxylic acid: Differing in the spatial arrangement of the methoxy and carboxylic acid groups.

    trans-2-Hydroxycyclobutane-1-carboxylic acid: Featuring a hydroxyl group instead of a methoxy group.

    trans-2-Methoxycyclopentane-1-carboxylic acid: A larger ring structure with similar functional groups.

Uniqueness

    Structural Properties: The trans configuration and the presence of both methoxy and carboxylic acid groups confer unique chemical reactivity and physical properties.

    Applications: Its specific structural features make it suitable for applications that similar compounds may not be able to fulfill, such as specific enzyme inhibition or unique material properties.

This detailed overview provides a comprehensive understanding of trans-2-Methoxycyclobutane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZCIUDRKWFTF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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